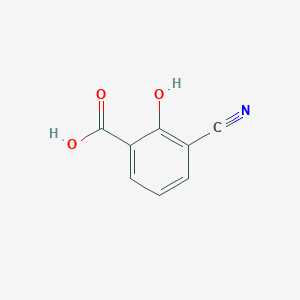

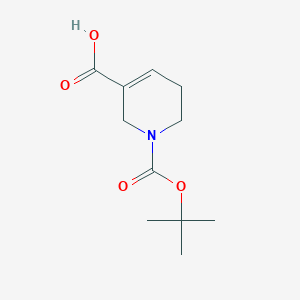

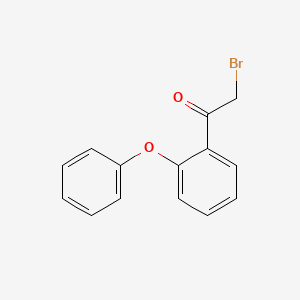

2-溴-1-(2-苯氧基苯基)乙酮

描述

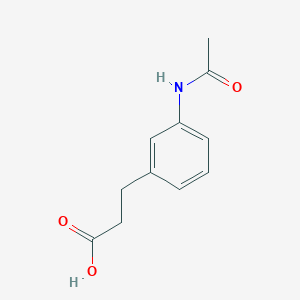

The compound 2-Bromo-1-(2-phenoxyphenyl)ethanone is a brominated aromatic ketone that is of interest due to its potential use in various chemical reactions and as an intermediate in organic synthesis. The presence of the bromo and phenoxy substituents on the phenyl ring can influence its reactivity and physical properties, making it a valuable compound for study in the field of organic chemistry.

Synthesis Analysis

The synthesis of brominated aromatic ketones can be achieved through various methods. For instance, the synthesis of 2-Bromo-1-(4-hydroxyphenyl)ethanone, a related compound, was performed using bromine as the brominating reagent, yielding a product with a purity of 90.2% . Similarly, the synthesis of (5-bromo-2-hydroxyphenyl)(phenyl)methanone involved the reaction of 4-bromophenol with benzoyl chloride . These methods highlight the use of halogenation reactions to introduce bromine atoms into the aromatic ring, which could be adapted for the synthesis of 2-Bromo-1-(2-phenoxyphenyl)ethanone.

Molecular Structure Analysis

The molecular structure of brominated aromatic ketones can be determined using techniques such as X-ray crystallography. For example, the crystal structure of (5-bromo-2-hydroxyphenyl)(phenyl)methanone was confirmed to be monoclinic with specific cell parameters . Single-crystal X-ray diffraction was also used to determine the absolute configurations of enantiomerically pure diarylethanes . These studies provide insights into the geometric configuration of brominated aromatic ketones, which is crucial for understanding their reactivity and interactions.

Chemical Reactions Analysis

Brominated aromatic ketones can undergo various chemical reactions. The palladium-catalyzed reaction of 2-hydroxy-2-methylpropiophenone with aryl bromides leads to multiple arylation via C-C and C-H bond cleavages . Additionally, the decomposition of 2-bromophenol in NaOH solution at high temperatures results in debromination and the formation of both aliphatic and aromatic compounds . These reactions demonstrate the reactivity of brominated aromatic ketones under different conditions and their potential to form diverse products.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic ketones are influenced by the presence of bromine atoms and other substituents. For instance, the thermal decomposition of brominated flame retardants like BTBPE reveals the formation of various brominated compounds and potential precursors for polybrominated dibenzo-p-dioxins . The antioxidant properties of bromophenols synthesized from brominated aromatic ketones have been studied, showing effective antioxidant power . These properties are important for the application of these compounds in different fields, including materials science and pharmaceuticals.

科学研究应用

合成关键中间体

2-溴-1-(2-苯氧基苯基)乙酮用于合成各种化学过程中的关键中间体。例如,它被用于改进相关化合物的合成技术。一个例子是合成Synephrine的关键中间体2-溴-1-(4-羟基苯基)乙酮,从1-(4-羟基苯基)乙酮使用Br2作为溴化剂。该过程实现了64.7%的产率和90.2%的纯度,突显了该化合物在此类反应中的效率(Li Yu-feng, 2013)。

合成Chalcone类似物

2-溴-1-(2-苯氧基苯基)乙酮的另一个应用是合成α,β-不饱和酮作为Chalcone类似物。该过程涉及2-硝基丙酮负离子和从硝基苯和硝基噻吩衍生的α-溴酮之间的电子转移链反应。这种方法可用于合成各种Chalcone类似物,展示了该化合物在有机合成中的多功能性(Curti, Gellis, & Vanelle, 2007)。

烷基芳基酮的选择性α-单溴化

该化合物在各种烷基芳基酮的选择性α-单溴化中也具有重要意义。一项研究调查了不同烷基芳基酮的选择性α-单溴化,包括1-(6-甲氧基萘-2-基)乙酮和1-(对甲苯基)乙酮等。该过程展示了高产率和选择性,说明了该化合物在溴化反应中的实用性(W. Ying, 2011)。

有机合成中的溶解性质

已经研究了相关溴化合物的溶解性质,例如1-溴-2-(对硝基苯氧基)乙烷,以优化它们在有机合成中的分离和纯化。这对于在化学过程中获得高质量的目标产品至关重要(Liu Qiao-yun, 2004)。

自由基清除活性

对与2-溴-1-(2-苯氧基苯基)乙酮密切相关的天然溴酚的研究表明具有显著的自由基清除活性。这些发现表明在抗氧化剂和药物化学中可能有应用(Ke Li et al., 2007)。

安全和危害

“2-Bromo-1-(2-phenoxyphenyl)ethanone” is considered hazardous. It may cause severe skin burns and eye damage, respiratory irritation, and is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing thoroughly after handling, wearing protective gear, and using only in a well-ventilated area .

属性

IUPAC Name |

2-bromo-1-(2-phenoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO2/c15-10-13(16)12-8-4-5-9-14(12)17-11-6-2-1-3-7-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWRDQDVDGPRCKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90517379 | |

| Record name | 2-Bromo-1-(2-phenoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90517379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-(2-phenoxyphenyl)ethanone | |

CAS RN |

94402-42-3 | |

| Record name | 2-Bromo-1-(2-phenoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90517379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1282121.png)

![Thieno[2,3-c]pyridin-4-ol](/img/structure/B1282128.png)

![6-Bromo-2H-benzo[e][1,3]oxazine-2,4(3H)-dione](/img/structure/B1282134.png)

![tert-Butyl [2-(3,4-dihydroxyphenyl)ethyl]carbamate](/img/structure/B1282135.png)